Methyl4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate
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Overview
Description
Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with hydrazine hydrate to form 4-chloro-2-hydrazinylbenzoic acid. This intermediate is then reacted with methyl chloroformate to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal and antibacterial agents.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate
- 4-chloro-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol
Uniqueness
Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern on the benzene ring and the presence of the triazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H8ClN3O2 |
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Molecular Weight |
237.64 g/mol |
IUPAC Name |
methyl 4-chloro-2-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C10H8ClN3O2/c1-16-10(15)8-3-2-7(11)4-9(8)14-5-12-13-6-14/h2-6H,1H3 |
InChI Key |
PPXDJRUPPLZGLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=C2 |
Origin of Product |
United States |
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